molecular formula C12H12N2O2 B6488845 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 1031668-99-1

1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6488845
CAS No.: 1031668-99-1
M. Wt: 216.24 g/mol
InChI Key: XFJDCIMXXBNENO-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic compound featuring a six-membered tetrahydropyrazine ring fused with two ketone groups (dione) at positions 2 and 3. The 2,4-dimethylphenyl substituent at position 1 introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-4-10(9(2)7-8)14-6-5-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJDCIMXXBNENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CNC(=O)C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves the reaction of 2,4-dimethylphenylhydrazine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2,4-Dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : Analogues are synthesized via condensation reactions, as seen in the preparation of 1-(3-chlorophenyl)methyl derivatives using chloroacetyl chloride and piperazine intermediates .

Pyrazoline and Diazepine Derivatives

Pyrazoline (five-membered) and diazepine (seven-membered) rings differ in ring size and conformational flexibility:

Compound Class Example Synthesis Method Melting Point (°C) Yield (%) Biological Relevance Reference
2-Pyrazoline Derivatives 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline Chalcone + hydrazine hydrochloride reflux 120–124 80 Potential anti-inflammatory activity
Diazepine-4,7-dione N,N’-{(1,1-Biphenyl)-4,4-diyl} bis{2-(4-substituted)phenyl-2,3-dihydro-1,3-diazepine}-4,7-dione Oxazepine + phenylhydrazine reflux Not reported Not reported Materials science applications

Key Observations :

  • Ring Size : The six-membered tetrahydropyrazine-dione core offers intermediate rigidity compared to pyrazoline (more flexible) and diazepine (larger ring, increased flexibility).
  • Synthetic Routes: Pyrazolines are synthesized via chalcone-hydrazine condensations under acidic conditions , whereas diazepines require longer reaction times and ethanol recrystallization .

Piperazine and Isoindole-1,3-dione Analogues

Piperazine derivatives and isoindole-1,3-diones are pharmacologically significant:

Compound Class Example Substituents Notable Properties Reference
Piperazine Derivatives 1-(2,3-Dimethylphenyl)-4-(2,5-dimethoxyphenyl)sulfonylpiperazine 2,3-Dimethylphenyl/sulfonyl High steric bulk, potential CNS activity
Isoindole-1,3-dione 1-Phenylpiperazine-substituted isoindole Piperazine/aryl groups Confirmed analgesic activity in vitro

Key Observations :

  • Bioactivity: Isoindole-1,3-diones with piperazine substituents exhibit analgesic properties , whereas sulfonyl-piperazines (e.g., ) may target neurotransmitter receptors due to structural similarity to known ligands.
  • Stability : The dione moiety in tetrahydropyrazine derivatives may enhance metabolic stability compared to isoindole-1,3-diones, which are prone to ring-opening reactions.

High-Energy Density Compounds (HEDCs)

While unrelated pharmacologically, pyrazino-tetrazine HEDCs highlight substituent effects on stability:

Compound Substituent Key Property Reference
Pyrazino[2,3-e][1,2,3,4]tetrazine derivatives N-O, -NO₂, -NF₂ groups High thermal stability (BDEs > 30 kcal/mol)

Key Insight: Electron-withdrawing groups (e.g., -NO₂) stabilize the tetrahydropyrazine-dione core, a principle applicable to pharmaceutical design for improving compound half-life .

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